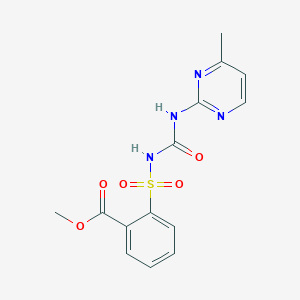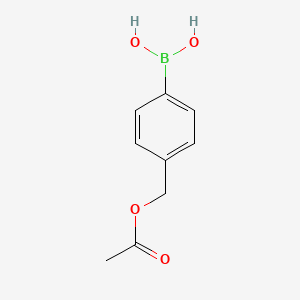
N-n-Propylmaleamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-n-Propylmaleamic acid: is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is also known by other names such as 4-oxo-4-(propylamino)isocrotonic acid and (Z)-4-oxo-4-(propylamino)-2-butenoic acid . This compound is characterized by the presence of a maleamic acid core structure with a propyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-n-Propylmaleamic acid can be synthesized through the reaction of maleic anhydride with n-propylamine. The reaction typically involves the following steps:
- Dissolution of maleic anhydride in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of n-propylamine to the solution under controlled temperature conditions.
- Stirring the reaction mixture for a specific duration to ensure complete reaction.
- Isolation and purification of the product through recrystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-n-Propylmaleamic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to form maleic acid and n-propylamine under acidic or basic conditions.
Oxidation: It can be oxidized to form corresponding maleic acid derivatives.
Substitution: The amide group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Maleic acid and n-propylamine.
Oxidation: Maleic acid derivatives.
Substitution: Substituted maleamic acid derivatives.
Applications De Recherche Scientifique
Chemistry: N-n-Propylmaleamic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various maleic acid derivatives and other complex organic molecules .
Biology and Medicine:
Industry: In industrial applications, this compound is utilized in the production of polymers and resins. It can also be used in the formulation of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-n-Propylmaleamic acid involves its ability to undergo hydrolysis and other chemical transformations. The carboxy-group of the compound plays a crucial role in catalyzing amide hydrolysis, leading to the formation of maleic acid and n-propylamine . This catalytic activity is influenced by the substitution pattern on the carbon–carbon double bond, which affects the rate of hydrolysis and the stability of the resulting products .
Comparaison Avec Des Composés Similaires
- N-Ethylmaleamic acid
- Maleamic acid
- N-Propylmaleimide
- N-Benzylmaleimide
- N-Cyclohexylmaleimide
- N-Phenylmaleimide
- N-Methylmaleimide
Comparison: N-n-Propylmaleamic acid is unique due to the presence of the propyl group attached to the nitrogen atom, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct hydrolysis and substitution reaction profiles, making it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
36342-07-1 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
4-oxo-4-(propylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
KDUIBZJVAXYHPY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C=CC(=O)O |
SMILES isomérique |
CCCNC(=O)/C=C/C(=O)O |
SMILES canonique |
CCCNC(=O)C=CC(=O)O |
| 36342-07-1 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights the exceptional catalytic activity of dimethyl-N-n-propylmaleamic acid in its own hydrolysis. What makes this compound so reactive?
A1: The remarkable reactivity of dimethyl-N-n-propylmaleamic acid stems from the combined effects of its structural features. [] Firstly, the presence of two alkyl groups (dimethyl) on the carbon-carbon double bond significantly enhances the rate of hydrolysis compared to mono-alkylated or unsubstituted analogs. [] Secondly, the specific spatial arrangement of these alkyl groups, not being constrained within a ring structure, further amplifies the catalytic efficiency. [] This unique combination results in an extremely high "effective concentration" of the carboxy-group, facilitating rapid intramolecular catalysis of amide hydrolysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


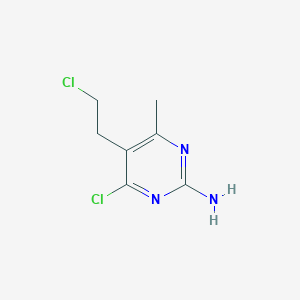

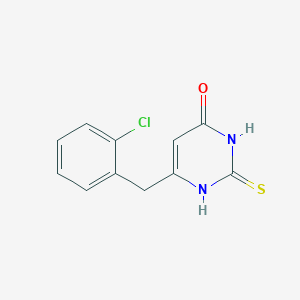

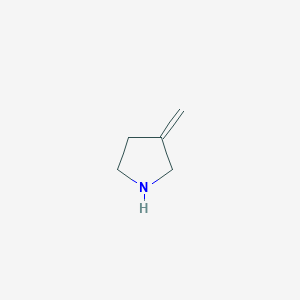

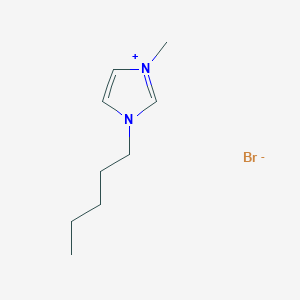
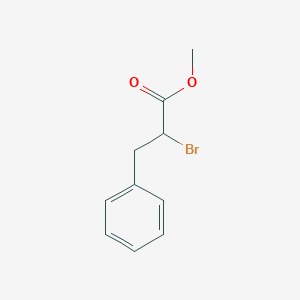
![Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate](/img/structure/B1365408.png)

![2-[(S)-1-[(tert-Butyloxycarbonyl)amino]-3-methylbutyl]oxazole-4-carboxylic acid](/img/structure/B1365410.png)
